![molecular formula C17H19NO6S B2744066 N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 333357-43-0](/img/structure/B2744066.png)

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

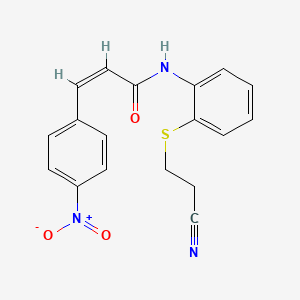

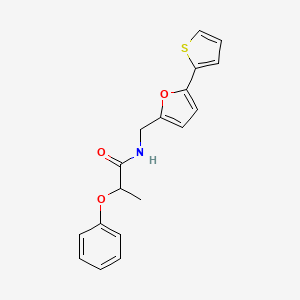

“N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine” is a chemical compound with the molecular formula C17H19NO6S . Its average mass is 365.401 Da and its monoisotopic mass is 365.093292 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Cytoprotectants and NMDA Receptor Inhibitors

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine and its derivatives have been investigated for their role as cytoprotectants and inhibitors of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. These compounds have shown potential in protecting cell lines from glutamate-induced toxicity, indicating their therapeutic potential in neurological conditions where excitotoxicity is a factor. This research highlights the compound's relevance in neuroprotection and its mechanism of action through the modulation of the NMDA receptor, a critical component in excitatory neurotransmission and calcium (Ca2+) influx regulation (Buchstaller et al., 2006).

Osmoprotectant Molecules

Studies on structurally similar molecules to this compound have explored their role as osmoprotectants in bacteria like Escherichia coli. These investigations provide insights into how chemical modifications in molecules akin to this compound could influence their ability to help organisms manage osmotic stress, which is crucial for understanding stress tolerance and adaptation in various environments (Chambers et al., 1987).

Aldose Reductase Inhibition

Compounds related to this compound have been synthesized and assessed for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These studies underscore the potential for derivatives of this compound in managing conditions arising from enhanced polyol pathway flux, offering a foundation for the development of treatments targeting diabetic complications (Mayfield & Deruiter, 1987).

Fluorescent Probes and Protein Engineering

Research into the chemical properties of compounds similar to this compound includes their use in developing fluorescent probes for biological research. By covalently attaching these compounds to biomolecules, researchers can study the dynamics of biological processes in real time, providing insights into the mechanisms of action of various biological systems and the potential for novel diagnostic tools (Schiller & Schechter, 1977).

Herbicide Resistance Mechanisms

The study of glyphosate resistance mechanisms has involved the investigation of compounds structurally related to this compound. Understanding how these mechanisms operate at a molecular level can inform the development of more effective and sustainable agricultural practices, highlighting the relevance of chemical research in addressing global challenges related to food security and environmental sustainability (Pollegioni, Schonbrunn, & Siehl, 2011).

Propiedades

IUPAC Name |

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-12-4-6-13(7-5-12)18(11-17(19)20)25(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZXOYUJGCFJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)